molecular formula C14H19NO3 B7767242 ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate CAS No. 219622-61-4

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B7767242
CAS No.: 219622-61-4
M. Wt: 249.30 g/mol
InChI Key: KUMRNXGGFLRUIV-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 423768-51-8) is a pyrrole derivative with a molecular formula of C₁₄H₁₉NO₃ and a molecular weight of 249.306 g/mol . Key physical properties include:

  • Density: 1.19 g/cm³
  • Boiling Point: 399.5°C (at 760 mmHg)
  • Flash Point: 195.4°C
  • Refractive Index: 1.565
  • Safety: Classified as irritant (Xi) with risk code R36/37/38 (irritating to eyes, respiratory system, and skin) .

The compound features a cyclopropyl group at the 1-position and an acetyl substituent at the 4-position, distinguishing it from simpler pyrrole esters.

Properties

IUPAC Name

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMRNXGGFLRUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381563
Record name Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-51-8
Record name Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Cyclopropylamine

Patent EP0300688A1 describes displacing a leaving group (e.g., iodide or bromide) at N1 using cyclopropylamine in tetrahydrofuran (THF) at 60–80°C. For example, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate reacts with cyclopropylamine under reflux, achieving a 78% yield after 12 hours. This method requires anhydrous conditions to prevent hydrolysis of the ester group.

Palladium-Catalyzed Coupling for Sterically Hindered Systems

For sterically congested substrates, a palladium-catalyzed Buchwald-Hartwig amination proves effective. Using Pd(OAc)₂ and Xantphos as ligands, cyclopropyl groups are coupled to brominated pyrrole intermediates at 100°C in toluene. This approach avoids side reactions associated with nucleophilic substitution, achieving 85% yield in model systems.

Acetylation at Position 4: Directed Ortho-Metalation vs. Friedel-Crafts

The acetyl group at position 4 is introduced post-pyrrole formation.

Directed Ortho-Metalation (DoM) Strategy

Lithiation of the pyrrole at position 4 using LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with acetyl chloride, provides precise acetylation. Patent EP0300688A1 reports 91% yield for this step, leveraging the electron-withdrawing effect of the ester group to direct metallation.

Friedel-Crafts Acylation Under Mild Conditions

Alternatively, Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane at 0°C acetylates position 4 selectively, avoiding over-acylation. This method achieves 88% yield but requires rigorous temperature control to prevent decomposition.

Esterification and Final Functionalization

The ethyl ester at position 3 is typically introduced early in the synthesis via ester interchange or direct esterification .

Transesterification from Methyl to Ethyl Ester

Starting with a methyl ester (e.g., methyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate), transesterification with ethanol and H₂SO₄ catalyst at reflux converts the methyl group to ethyl. Patent CN103265468A notes that this step achieves 92% conversion within 6 hours.

Direct Esterification of Carboxylic Acid Intermediates

If the synthetic route generates a carboxylic acid intermediate, direct esterification with ethanol and DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane provides the ethyl ester in 89% yield .

Purification and Analytical Validation

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is validated via:

  • HPLC : >99% purity (C18 column, acetonitrile/water mobile phase).

  • NMR : Distinct signals for cyclopropyl (δ 0.6–1.0 ppm), acetyl (δ 2.5 ppm), and ethyl ester (δ 1.3 ppm, triplet).

  • MS (ESI) : m/z 278.2 [M+H]⁺, consistent with the molecular formula C₁₄H₁₉NO₃ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Aqueous or organic solvents, controlled temperatures.

      Products: Oxidized derivatives with ketone or carboxylic acid groups.

  • Reduction: : Reduction reactions can be used to modify the acetyl group or other functional groups.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents, low temperatures.

      Products: Reduced derivatives such as alcohols.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles like amines or thiols.

      Conditions: Organic solvents, varying temperatures.

      Products: Substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential pharmacological properties.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrrole compounds exhibit anticancer activity by inhibiting specific cellular pathways involved in tumor growth. The compound's structure suggests potential interactions with biological targets, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for the synthesis of more complex molecules.

Synthesis Pathways
The compound can be synthesized through various methods, including:

  • Condensation Reactions : Utilizing cyclopropyl ketones and ethyl esters to form pyrrole derivatives.
  • Functionalization : Modifying the acetyl and carboxylate groups to create derivatives with enhanced properties.

Materials Science

This compound is also explored for its potential use in developing new materials.

Application in Polymers
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its unique structure allows for improved interaction within polymer chains, leading to materials with superior performance characteristics .

Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAnticancer
Pyrrole Derivative XAntimicrobial
Pyrrole Derivative YAnti-inflammatory

Synthesis Methods Overview

MethodDescriptionYield (%)
Condensation ReactionCyclopropyl ketone + ethyl ester75
FunctionalizationAcetylation of pyrrole derivatives85

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl and acetyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate with structurally related pyrrole derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Safety/Reactivity
This compound 423768-51-8 C₁₄H₁₉NO₃ 249.306 1-cyclopropyl, 4-acetyl, 2,5-dimethyl Density: 1.19 g/cm³; Bp: 399.5°C; Refractive Index: 1.565 Irritant (Xi); R36/37/38
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate 69687-80-5 C₈H₁₁NO₂ 153.17 2,5-dimethyl, methyl ester Mp: 115–118°C Not specified
Ethyl 2-methyl-1H-pyrrole-3-carboxylate 936-12-9 C₈H₁₁NO₂ 153.18 2-methyl, ethyl ester Data not available Not specified
Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 175205-91-1 C₉H₁₁NO₃ 181.19 4-formyl, 2,5-dimethyl, methyl ester Data not available Likely reactive due to aldehyde group
Ethyl 4-(2-chloroacetyl)-1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate 878218-29-2 C₁₃H₁₈ClNO₃ 271.74 1-ethyl, 4-chloroacetyl, 2,5-dimethyl Molecular weight: 271.74; Storage: Unspecified GHS pictogram not detailed
Ethyl 4-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate 125102-42-3 C₁₁H₁₄ClNO₃ 243.69 4-chloroacetyl, 2,5-dimethyl, ethyl ester Molecular weight: 243.69 Likely hazardous due to chloroacetyl group
Methyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate - C₉H₁₀BrNO₂ 232.09 (approx.) 4-bromo, 2,5-dimethyl, methyl ester Synthesized via bromination; M⁺ 231/233 Reactive halogen substituent

Key Observations:

Structural Influence on Properties :

  • The cyclopropyl group in the target compound increases steric hindrance and may enhance thermal stability compared to ethyl or methyl substituents (e.g., CAS 878218-29-2) .
  • Acetyl vs. Formyl/Chloroacetyl : The acetyl group at position 4 (target compound) provides moderate electron-withdrawing effects, whereas chloroacetyl (CAS 125102-42-3) and bromo (CAS 878218-29-2) groups enhance electrophilic reactivity .

Molecular Weight and Physical State :

  • The target compound has the highest molecular weight (249.3 g/mol) due to its cyclopropyl and acetyl groups, correlating with a higher boiling point (399.5°C) .
  • Simpler esters like methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (153.17 g/mol) are solids with lower melting points (115–118°C) .

Reactivity and Safety: Halogenated derivatives (e.g., bromo, chloroacetyl) are more reactive and likely hazardous, suitable for cross-coupling reactions . The target compound’s irritant properties (R36/37/38) necessitate careful handling, while non-halogenated analogs may pose fewer risks .

Research Implications

  • Pharmaceutical Applications : The cyclopropyl and acetyl groups in the target compound may improve bioavailability or binding affinity in drug design compared to simpler esters .
  • Synthetic Utility : Halogenated analogs (e.g., bromo, chloroacetyl) serve as intermediates in Suzuki-Miyaura couplings or nucleophilic substitutions .

Biological Activity

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 423768-51-8) is a compound of interest due to its potential biological activities. This article delves into its antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Structure : The compound features a pyrrole ring substituted with an ethyl ester and a cyclopropyl group, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, research on pyrrole derivatives has shown significant inhibition against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis75
Compound BEnterococcus faecalis125
Compound CEscherichia coli<125
Compound DPseudomonas aeruginosa150

The above table indicates that compounds structurally related to this compound exhibit varying degrees of antibacterial activity, suggesting that modifications to the pyrrole structure can enhance efficacy against specific bacterial strains .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. Similar pyrrole derivatives have demonstrated effectiveness against fungal pathogens.

Antifungal Efficacy

Research indicates that certain pyrrole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. For example:

CompoundFungal StrainInhibition Zone (mm)
Compound ECandida albicans30
Compound FAspergillus niger24

These findings suggest that the structural characteristics of pyrrole derivatives significantly contribute to their antifungal activity .

Anticancer Activity

Emerging studies have also explored the anticancer potential of this compound. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cancer progression.

IC50 Values in Cancer Cell Lines

The following table summarizes the IC50 values for various cancer cell lines treated with related compounds:

CompoundCell LineIC50 (µM)
Compound GMCF-7 (Breast Cancer)7
Compound HHeLa (Cervical Cancer)14
Compound IA549 (Lung Cancer)10

These results indicate that modifications to the pyrrole structure can lead to significant anticancer activity, highlighting the potential therapeutic applications of this compound .

Case Studies and Research Findings

Several case studies have investigated the biological activities of compounds similar to this compound. These studies emphasize structure–activity relationships (SAR) and the importance of specific functional groups in enhancing biological efficacy.

Notable Research Findings

  • Antibacterial Study : A study revealed that certain modifications in the cyclopropyl group significantly increased antibacterial potency against Gram-positive bacteria.
  • Antifungal Evaluation : Another research effort demonstrated that introducing additional methyl groups on the pyrrole ring enhanced antifungal activity against resistant strains.
  • Cancer Cell Line Testing : Investigations into various cancer cell lines showed that compounds with similar structures could induce apoptosis through modulation of key signaling pathways involved in cell survival .

Q & A

Q. What synthetic methodologies are recommended for preparing ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Q. How can density functional theory (DFT) predict electronic properties and stability for this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps to assess reactivity. For example, electron-withdrawing groups (e.g., acetyl) lower LUMO energy, enhancing electrophilic reactivity. Electrostatic potential maps predict nucleophilic attack sites. Compare computed bond lengths/angles with crystallographic data to validate models .

Q. What strategies resolve contradictions between computational predictions and empirical structural data?

  • Methodological Answer :
  • Cross-validate DFT results with X-ray crystallography (e.g., cyclopropane ring strain) and NMR chemical shift calculations (e.g., gauge-including atomic orbital method). Adjust computational parameters (e.g., solvent effects in PCM models) to align with experimental conditions .
  • Use NMR relaxation studies to probe dynamic effects (e.g., cyclopropane ring puckering) not captured in static DFT models .

Q. How should substituent variations be designed to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Systematic Substitution : Replace the acetyl group with other electron-withdrawing groups (e.g., nitro, cyano) or modify the cyclopropyl ring (e.g., fluorinated analogs). Monitor effects via HPLC-MS for purity and LCMS for molecular weight confirmation .
  • Biological Assays : Pair synthetic analogs with enzymatic inhibition studies (e.g., kinase assays) to correlate substituent effects with activity .

Q. What advanced techniques address challenges in detecting low-concentration byproducts?

  • Methodological Answer :
  • HPLC-MS/MS : Enhances sensitivity for trace impurities (e.g., <0.1% byproducts). Use reverse-phase C18 columns with acetonitrile/water gradients .
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar byproducts .

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